Fomentariol

Description

Structure

3D Structure

Properties

CAS No. |

53948-12-2 |

|---|---|

Molecular Formula |

C17H16O7 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

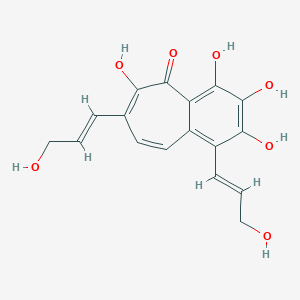

2,3,4,6-tetrahydroxy-1,7-bis[(E)-3-hydroxyprop-1-enyl]benzo[7]annulen-5-one |

InChI |

InChI=1S/C17H16O7/c18-7-1-3-9-5-6-10-11(4-2-8-19)14(21)17(24)16(23)12(10)15(22)13(9)20/h1-6,18-19,21,23-24H,7-8H2,(H,20,22)/b3-1+,4-2+ |

InChI Key |

VWFRIRTWXNOGIL-ZPUQHVIOSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C(C(=C2C(=O)C(=C1/C=C/CO)O)O)O)O)/C=C/CO |

Canonical SMILES |

C1=CC2=C(C(=C(C(=C2C(=O)C(=C1C=CCO)O)O)O)O)C=CCO |

Origin of Product |

United States |

Foundational & Exploratory

Fomentariol: A Fungal Metabolite with Dual Inhibitory Action for Diabetes Mellitus Management

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, is emerging as a promising candidate in the landscape of anti-diabetic therapeutics.[1][2][3] Recent in vitro studies have elucidated its mechanism of action, highlighting a dual inhibitory effect on key enzymes involved in glucose homeostasis: alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][4] This dual action suggests a potential for this compound to manage postprandial hyperglycemia through complementary pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Diabetes mellitus is a global health crisis, necessitating the discovery of novel therapeutic agents.[5] Fungi have been recognized as a rich source of bioactive metabolites with therapeutic potential, including anti-diabetic properties.[6][7][8] this compound, a secondary metabolite from the fungus Fomes fomentarius, has recently been identified as a potent inhibitor of enzymes crucial to carbohydrate metabolism.[1][4] This document synthesizes the available preclinical data on this compound, focusing on its enzymatic inhibition and potential signaling pathways, to inform further research and development efforts.

Quantitative Data Summary

The inhibitory activity of this compound against alpha-glucosidase and DPP-4 has been quantified, demonstrating its potential as a dual-acting anti-diabetic agent. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Alpha-Glucosidase Inhibitory Activity of this compound

| Compound | IC50 (μM) | Source(s) |

| This compound | 1.3 | [1] |

| Acarbose (Reference) | Literature IC50 | [1] |

Note: The specific literature IC50 value for acarbose was not provided in the search result, but it was stated that this compound's inhibitory activity was higher.

Table 2: DPP-4 Inhibitory Activity of this compound

| Compound | Inhibitory Activity | Source(s) |

| This compound | Potent inhibitor | [1][4] |

| Sitagliptin (Reference) | Higher inhibitory activity than this compound | [1] |

Note: A specific IC50 value for this compound's DPP-4 inhibition was not available in the provided search results, but it was characterized as a potent inhibitor, albeit less so than sitagliptin.

Core Mechanism of Action

This compound exerts its anti-diabetic effects primarily through the inhibition of two key enzymes: alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4).

Inhibition of Alpha-Glucosidase

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a ubiquitous enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] By inhibiting DPP-4, this compound increases the bioavailability of active incretins, thereby promoting insulin secretion and improving glycemic control.[1]

Signaling Pathways

The dual inhibitory action of this compound impacts two distinct but complementary pathways involved in glucose regulation.

Caption: this compound's inhibition of alpha-glucosidase in the small intestine.

Caption: this compound's potentiation of incretin signaling via DPP-4 inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anti-diabetic activity of this compound.

Isolation and Purification of this compound

-

Fungal Material: Fomes fomentarius fruiting bodies are collected and identified.

-

Extraction: The fungal material is dried and pulverized. A single-step extraction with ethanol is performed to obtain a crude extract.[2][3]

-

Purification: The ethanolic extract is subjected to semipreparative High-Performance Liquid Chromatography (HPLC) for the isolation and purification of this compound.[2][3] A gradient reversed-phase method is employed with a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[2][3]

-

Quantification: The purity and quantity of the isolated this compound are determined using quantitative Nuclear Magnetic Resonance (qNMR) with an internal standard such as toluene.[2][3] High-resolution mass spectrometry is used to confirm the presence of this compound in the extract.[2][3]

Caption: Workflow for the isolation and characterization of this compound.

In Vitro Alpha-Glucosidase Inhibition Assay

-

Enzyme and Substrate: Alpha-glucosidase from a suitable source (e.g., Saccharomyces cerevisiae) and a chromogenic substrate such as p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.

-

Procedure:

-

A reaction mixture is prepared containing the alpha-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).

-

Various concentrations of this compound (or the reference inhibitor, acarbose) are pre-incubated with the enzyme solution.

-

The reaction is initiated by the addition of the pNPG substrate.

-

The mixture is incubated at a controlled temperature (e.g., 37°C).

-

The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

-

The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro DPP-4 Inhibition Assay

-

Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (AMC) are used.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Various concentrations of this compound (or the reference inhibitor, sitagliptin) are added to the wells.

-

The DPP-4 enzyme is added to each well and incubated with the test compound.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The plate is incubated at a controlled temperature (e.g., 37°C) in the dark.

-

The fluorescence of the released AMC is measured at excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively, using a fluorescence plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated based on the fluorescence intensity in the presence and absence of the inhibitor. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Additional Bioactivities

Beyond its direct anti-diabetic effects, this compound has also demonstrated other potentially relevant bioactivities. It has been shown to possess anti-inflammatory properties by suppressing the activation of signal transducer and activator of transcription 3 (STAT3) and downregulating the extracellular signal-regulated kinase (ERK) signaling pathway.[1][9] this compound also inhibits the production of nitric oxide and certain inflammatory cytokines like interleukin-1β and interleukin-6 in lipopolysaccharide-stimulated macrophages.[9] These anti-inflammatory effects could be beneficial in the context of diabetes, where chronic low-grade inflammation is a contributing factor to insulin resistance.

Future Directions and Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Marine Fungal Metabolites as Potential Antidiabetic Agents: A Comprehensive Review of Their Structures and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Metabolites: A Potential Source of Antidiabetic Agents with Particular Reference to PTP1B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidiabetic Activity of Extract and Compounds from an Endophytic Fungus Nigrospora oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fomentariol: A Technical Guide to its Origins, Bioactivity, and Scientific Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a naturally occurring benzotropolone derivative, has emerged as a compound of significant interest within the scientific community, primarily due to its promising anti-diabetic and anti-inflammatory properties. Isolated from the medicinal mushroom Fomes fomentarius, this comprehensive technical guide delves into the origins of this compound, its proposed biosynthesis, and its mechanisms of action. This document provides a detailed overview of the experimental protocols for its isolation and biological evaluation, presents quantitative data on its enzymatic inhibition, and visualizes key molecular pathways, offering a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a bioactive secondary metabolite derived from the fungus Fomes fomentarius, a species with a long history in traditional medicine.[1] First isolated in 1974, recent research has illuminated its potential as a therapeutic agent.[2] Specifically, this compound has demonstrated notable inhibitory activity against key enzymes implicated in type 2 diabetes, namely α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][3] Furthermore, it exhibits anti-inflammatory effects through the modulation of critical signaling pathways.[1] This guide aims to provide an in-depth technical overview of this compound, consolidating current knowledge to facilitate further research and development.

Origin and Proposed Biosynthesis

This compound is a natural product of the bracket fungus Fomes fomentarius, commonly known as the tinder fungus, which is found across Europe, Asia, Africa, and North America.[4] This fungus grows on various tree species and has been used for centuries for medicinal purposes.[4]

While the complete enzymatic pathway for this compound biosynthesis has yet to be fully elucidated, a plausible model has been proposed. This model suggests that this compound is formed through the oxidation of a precursor molecule, trans-trihydroxycinnamyl alcohol. Experimental evidence has shown that the oxidation of this precursor, either with potassium iodate (KIO3) or with an extract from Fomes fomentarius itself, yields this compound. This suggests a biosynthetic pathway likely involving oxidative enzymes present in the fungus.

Caption: Proposed biosynthetic pathway of this compound.

Pharmacological Activity and Mechanism of Action

This compound has been shown to possess both anti-diabetic and anti-inflammatory properties, which are attributed to its interaction with specific molecular targets.

Anti-Diabetic Activity

The anti-diabetic effects of this compound are primarily linked to its ability to inhibit α-glucosidase and DPP-4, two enzymes that play crucial roles in glucose homeostasis.[1][3]

-

α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, this compound slows the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

-

DPP-4 Inhibition: this compound's inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The inhibitory concentrations of this compound against these enzymes are summarized in the table below.

| Enzyme | IC50 (µM) | Comparator | Comparator IC50 |

| α-Glucosidase | 1.3 | Acarbose | 0.5 µM |

| DPP-4 | 2.4 | Sitagliptin | 18 nM |

Anti-Inflammatory Activity

This compound has been observed to exert anti-inflammatory effects by suppressing the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical mediator of inflammatory responses. The proposed mechanism involves the inhibition of STAT3 phosphorylation, a key step in its activation.

Caption: this compound's inhibition of the STAT3 signaling pathway.

Experimental Protocols

Isolation and Purification of this compound

A simplified and efficient method for the isolation of this compound from Fomes fomentarius involves a single-step extraction followed by semi-preparative high-performance liquid chromatography (HPLC).[3]

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Sample Preparation: The fruiting bodies of Fomes fomentarius are chopped into small pieces.

-

Extraction: The chopped fungal material is macerated in absolute ethanol at room temperature for 24 hours.

-

Filtration and Concentration: The ethanolic extract is filtered, and the solvent is evaporated to yield a dry extract.

-

Reconstitution: The dry extract is reconstituted in a solution of acetonitrile and water.

-

Purification: The reconstituted extract is subjected to semi-preparative HPLC for the isolation of pure this compound.

α-Glucosidase Inhibition Assay

The inhibitory activity of this compound against α-glucosidase can be determined using a fluorometric assay.[3]

Detailed Methodology:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in phosphate buffer (pH 6.8). The substrate, 4-methylumbelliferyl-α-D-glucopyranoside (MUG), is also dissolved in the same buffer.

-

Reaction Mixture: The enzyme solution is pre-incubated with varying concentrations of this compound.

-

Initiation of Reaction: The reaction is initiated by the addition of the MUG substrate.

-

Incubation: The reaction mixture is incubated at 37°C.

-

Termination of Reaction: The reaction is stopped by the addition of sodium carbonate.

-

Measurement: The fluorescence of the liberated 4-methylumbelliferone is measured at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the fluorescence of the sample with that of a control reaction without the inhibitor.

DPP-4 Inhibition Assay

The inhibitory effect of this compound on DPP-4 activity can be assessed using a fluorometric assay.[5][6]

Detailed Methodology:

-

Reagent Preparation: A solution of recombinant human DPP-4 and the substrate Gly-Pro-AMC are prepared in a Tris-HCl buffer (pH 8.0).

-

Incubation with Inhibitor: The DPP-4 enzyme is pre-incubated with different concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is started by adding the Gly-Pro-AMC substrate.

-

Incubation: The reaction is incubated at 37°C.

-

Fluorescence Measurement: The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear range of the fluorescence versus time plot, and the percentage of inhibition is calculated.

Anti-Inflammatory Activity Assay

The anti-inflammatory properties of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Detailed Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in appropriate media.

-

Cell Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., IL-6, TNF-α): The levels of these cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

-

Western Blot Analysis for STAT3 Phosphorylation:

-

Cell Lysis: The treated cells are lysed to extract total proteins.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Detection: The protein bands are visualized using a chemiluminescence detection system to determine the level of STAT3 phosphorylation relative to the total STAT3.

-

Conclusion

This compound, a natural compound from Fomes fomentarius, presents a compelling profile for further investigation in the context of drug discovery. Its dual action as an anti-diabetic and anti-inflammatory agent, coupled with a well-defined origin and plausible biosynthetic pathway, makes it an attractive lead compound. The detailed experimental protocols provided herein offer a practical framework for researchers to explore its therapeutic potential. Future studies should focus on elucidating the complete biosynthetic pathway, conducting in-vivo efficacy and safety studies, and exploring the synthesis of this compound analogues to optimize its pharmacological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 6. phcogj.com [phcogj.com]

Bioactive Compounds in Fomes fomentarius: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Fomes fomentarius, commonly known as the tinder fungus or hoof fungus, is a polypore mushroom with a long history of use in traditional medicine across Europe and Asia.[1][2] Modern scientific inquiry has identified a diverse array of bioactive compounds within this fungus, attributing to its wide range of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the key bioactive compounds found in F. fomentarius, their associated biological activities, detailed experimental protocols for their study, and insights into the molecular pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

The fruiting bodies of F. fomentarius are rich in a variety of bioactive molecules, including polysaccharides (notably β-glucans), triterpenoids, phenolic compounds, and steroids.[2][3] These compounds have been demonstrated to possess potent antioxidant, anti-inflammatory, anticancer, immunomodulatory, antimicrobial, and antiviral properties.[1][2][4][5] This guide will delve into the quantitative analysis of these compounds, present methodologies for their extraction and evaluation, and visualize their mechanisms of action at the cellular level.

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Fomes fomentarius can vary depending on factors such as the geographical origin of the mushroom, the host tree, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Phenolic and Flavonoid Content in Fomes fomentarius Extracts

| Extract Type | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg CE/g extract) | Reference |

| Methanolic | 75.83 | 37.62 | [1] |

| Ethanolic | 82.54 | 76.8 (µg RE/g) | [6] |

| Aqueous | - | - | |

| Hot Water | - | - |

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; RE: Rutin Equivalents

Table 2: Concentration of Specific Phenolic Compounds in Fomes fomentarius

| Compound | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Isorhamnetin | 2734.00 | LC-MS | [1] |

| p-Hydroxybenzoic acid | 409.00 | LC-MS | [1] |

| Kaempferol | 351.10 | LC-MS | [1] |

| Apigenin | 295.10 | LC-MS | [1] |

| Chlorogenic acid | 150.80 | LC-MS | [1] |

| Quinic acid | 58.99 - 996.78 | LC-MS/MS | [3] |

| Scopoletin | 23.63 - 853.07 | LC-MS/MS | [3] |

Table 3: Biological Activity of Fomes fomentarius Extracts

| Activity | Assay | Extract Type | IC50 / EC50 Value | Reference |

| Antioxidant | DPPH Radical Scavenging | Methanolic | 114.40 µg/mL | [1] |

| Antioxidant | DPPH Radical Scavenging | Ethanolic | ~10.7 µg/mL | [6] |

| Antioxidant | β-carotene Bleaching Inhibition | Methanolic | 174.50 µg/mL | [1] |

| Antioxidant | Ferric Ion-Reducing Power | Methanolic | 250.70 µg/mL | [1] |

| Anticancer | Cytotoxicity (MDA-MB-231 cells) | Ethanolic | ~100 µg/mL (at 72h) | [4] |

| Anticancer | Cytotoxicity (A549 cells) | Polysaccharide (MFKF-AP1β) | 25-100 µg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of bioactive compounds from Fomes fomentarius.

Extraction Protocols

This method is commonly used for the extraction of water-soluble polysaccharides, such as β-glucans.

-

Preparation: The dried fruiting bodies of F. fomentarius are ground into a fine powder.

-

Extraction: The powder is mixed with deionized water, typically at a solid-to-liquid ratio of 1:10 to 1:50 (w/v).[8]

-

Heating: The mixture is heated to 80-100°C for 2-8 hours with continuous stirring.[6][8]

-

Filtration: The extract is filtered through gauze or filter paper to remove solid residues.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

Precipitation: The concentrated extract is precipitated by adding 3-4 volumes of absolute ethanol and allowing it to stand overnight at 4°C.[7]

-

Collection and Drying: The precipitated polysaccharides are collected by centrifugation, washed with ethanol, and then freeze-dried or vacuum-dried.[7]

Ethanol is an effective solvent for extracting a broad range of polar and non-polar compounds.

-

Preparation: Air-dried and powdered F. fomentarius fruiting bodies are used as the starting material.

-

Extraction: The powder is subjected to extraction with ethanol (typically 70-95%) using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[4][9] For maceration, the powder is soaked in ethanol for a specified period (e.g., 72 hours) with occasional shaking. Soxhlet extraction provides a more exhaustive extraction.

-

Filtration and Concentration: The extract is filtered and the solvent is evaporated under vacuum to obtain the crude ethanol extract.

UAE can enhance extraction efficiency and reduce extraction time.

-

Setup: A powdered sample of F. fomentarius is suspended in the chosen solvent (e.g., aqueous methanol) in an extraction vessel.

-

Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.

-

Parameter Optimization: Key parameters such as solvent concentration, temperature, extraction time, and ultrasonic power/frequency are optimized for maximum yield.[10]

-

Post-Extraction: The mixture is centrifuged or filtered, and the supernatant is collected and concentrated.

Purification Protocol: Column Chromatography of Polysaccharides

Crude polysaccharide extracts can be purified to isolate specific fractions.

-

Deproteinization: The crude polysaccharide solution is treated with a deproteinizing agent like Sevag reagent (chloroform:n-butanol, 4:1 v/v) to remove proteins.[11]

-

Column Preparation: An anion-exchange chromatography column (e.g., DEAE-cellulose or DEAE-Sepharose) is packed and equilibrated with a suitable buffer (e.g., Tris-HCl).[7][12]

-

Sample Loading and Elution: The polysaccharide solution is loaded onto the column. Elution is performed using a stepwise or linear gradient of increasing salt concentration (e.g., NaCl).[7][12]

-

Fraction Collection and Analysis: Fractions are collected and monitored for carbohydrate content using a method like the phenol-sulfuric acid assay.

-

Further Purification: Fractions of interest can be further purified using gel filtration chromatography (e.g., Sephadex G-100) to separate polysaccharides based on molecular weight.[11]

Biological Activity Assays

These are common spectrophotometric assays to evaluate the free radical scavenging ability of extracts.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A solution of DPPH in methanol is prepared.

-

The F. fomentarius extract (at various concentrations) is added to the DPPH solution.

-

The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

-

The absorbance is measured at approximately 517 nm.[13] A decrease in absorbance indicates radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at around 734 nm.

-

The extract is added to the diluted ABTS•+ solution.

-

The absorbance is measured after a short incubation period (e.g., 6 minutes).[13][14] A decrease in absorbance indicates scavenging of the radical.

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, A549) are seeded in a 96-well plate and allowed to adhere overnight.[4][15]

-

Treatment: The cells are treated with various concentrations of the F. fomentarius extract or isolated compound for a specific duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours (e.g., 3-4 hours).[15][16]

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.[15][17]

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.[17] Cell viability is calculated relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

Bioactive compounds from Fomes fomentarius exert their effects by modulating key cellular signaling pathways. This section provides diagrams of these pathways created using the DOT language.

PI3K/AKT Signaling Pathway Inhibition

Ethanol extracts of F. fomentarius have been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and motility.[1][4][18] This inhibition leads to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/AKT signaling pathway by Fomes fomentarius extract.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of bioactive compounds from Fomes fomentarius.

Caption: A generalized experimental workflow for bioactivity screening.

Conclusion

Fomes fomentarius represents a rich and underexplored source of bioactive compounds with significant potential for the development of novel pharmaceuticals and nutraceuticals. This technical guide has provided a consolidated overview of the current knowledge on the quantitative composition, experimental evaluation, and mechanisms of action of these compounds. The detailed protocols and pathway diagrams are intended to facilitate further research and development in this promising area. Future studies should focus on the isolation and characterization of novel compounds, elucidation of their synergistic effects, and in-depth investigation of their mechanisms of action in various disease models.

References

- 1. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Potential of Balkan Fomes fomentarius Strains: Novel Insights into Comparative Mycochemical Composition and Antioxidant, Anti-Acetylcholinesterase, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization and a novel water-soluble polysaccharide from Fomes Fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemclassjournal.com [chemclassjournal.com]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. Polysaccharides from fungi: A review on their extraction, purification, structural features, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]

- 14. Assay of Antioxidant Potential of Two Filamentous Fungi Isolated from the Indonesian Fermented Dried Cassava - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. broadpharm.com [broadpharm.com]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. Extraction of polysaccharides from Fomes officinalis Ames and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Fomentariol: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a natural benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, is emerging as a compound of significant interest in pharmaceutical research.[1][2] Its potential as an antidiabetic agent, coupled with anti-inflammatory and antioxidant properties, positions it as a promising candidate for further investigation and drug development.[1][3][4] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Chemical Structure and Properties

This compound (IUPAC Name: 2,3,4,6-tetrahydroxy-1,7-bis[(E)-3-hydroxyprop-1-enyl]benzo[5]annulen-5-one) is a moderately polar substance.[1][6] Its molecular structure is characterized by a benzotropolone core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₇ | [5] |

| Molecular Weight | 332.3 g/mol | [5] |

| Exact Mass | 332.08960285 Da | [1][5] |

| Monoisotopic Mass | 332.08960285 Da | [5] |

| CAS Number | 53948-12-2 | [5] |

| Appearance | Not specified in results | |

| Melting Point | Not specified in results | |

| Solubility | Soluble in methanol-d4 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR (in methanol-d4) | Signal at 4.35 ppm is well-separated and can be used for quantification. | [1] |

| UPLC-HRMS | Detected as [M-H]⁻ ion with an exact mass of m/z 331.0820 in negative ionization mode. | [1][6] |

| UV-Vis | Detection performed at 326 nm. | [1] |

Experimental Protocols

Extraction of this compound from Fomes fomentarius

This protocol describes a rapid, single-step extraction method using ethanol.[1][6]

-

Sample Preparation: The fungal material of Fomes fomentarius is first chopped into smaller pieces.[1]

-

Extraction: The chopped fungal material is added to ethanol (99.5%) and incubated for 24 hours at room temperature.[1] For larger scale extraction, 1 gram of fungal material can be mixed with 15 mL of absolute ethanol and shaken continuously for 12 hours at room temperature.[3]

-

Filtration: The resulting extract is then filtered through paper to remove solid fungal debris.[1]

-

Solvent Evaporation: The solvent is evaporated from the filtrate, which can be done by leaving it overnight at room temperature or using a rotary evaporator to obtain a dry extract.[1][3]

-

Reconstitution: The dry extract is reconstituted in a solvent mixture of acetonitrile and water (50:50, v/v) and filtered through a 0.22 µm nylon filter before analysis or purification.[1]

Isolation and Purification by Semipreparative HPLC

This method is used for the isolation and purification of this compound from the ethanolic extract.[1][2]

-

HPLC System: A Dionex Ultimate 3000 HPLC system equipped with a PDA detector is utilized.[1]

-

Column: A Hypersil Gold semipreparative HPLC column (5 µm, 150 × 10 mm) is used for separation.[1]

-

Mobile Phase: The mobile phase consists of two solvents: Acetonitrile (A) and 0.1% formic acid in water (B).[1]

-

Gradient Elution: The gradient starts with 95% B, which is decreased to 5% B over 13 minutes. It is then returned to the initial 95% B in 0.05 minutes, followed by a re-equilibration period, making the total run time 15 minutes.[1]

-

Flow Rate: The flow rate is maintained at 2 mL·min⁻¹.[1]

-

Injection Volume: An injection volume of 100 μL is used.[1]

-

Detection: Detection is performed at 326 nm, and UV-Vis spectra of the major peaks are recorded.[1]

-

Fraction Collection: Fractions containing this compound are collected between 9.3 and 10 minutes.[1]

Characterization and Quantification

High-resolution mass spectrometry is used to confirm the presence and determine the exact mass of this compound.[1]

-

Instrumentation: A UPLC system coupled with a high-resolution mass spectrometer.

-

Ionization Mode: Higher signal intensity for this compound is obtained in the negative ionization mode.[1]

-

Mass Analysis: The exact mass of the [M-H]⁻ ion is measured. For this compound, this is m/z 331.0820.[1][6] Collision-induced dissociation at 15 V can be used to generate product ion spectra for structural confirmation.[1]

Quantitative NMR (qNMR) is employed to determine the purity and amount of isolated this compound.[1]

-

Sample Preparation: The purified this compound fraction is dried (e.g., using a Rotavapor) and the dry sample is dissolved in methanol-d4 (99.9%).[1]

-

Internal Standard: A known amount of an internal standard, such as toluene, is added.[1]

-

NMR Spectrometer: Spectra are recorded on a 400 MHz NMR spectrometer.[1]

-

Quantification: The amount of this compound is calculated by comparing the integral of a specific, well-separated proton signal of this compound (at 4.28–4.36 ppm) to the integral of a signal from the internal standard (e.g., toluene at 2.29–2.35 ppm).[1]

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the context of metabolic diseases and inflammation.

Antidiabetic Effects

Recent studies have highlighted this compound as a potent inhibitor of key enzymes involved in carbohydrate metabolism, suggesting its potential as an antidiabetic agent.[3][4]

-

α-Glucosidase Inhibition: this compound has been shown to be a potent inhibitor of α-glucosidase, with a higher inhibitory activity than the established drug acarbose.[3][4] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose. Its inhibition slows down glucose absorption, thereby reducing postprandial hyperglycemia.

-

DPP-4 Inhibition: this compound also inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1.[3][4] By inhibiting DPP-4, this compound can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory properties by suppressing the activation of the signal transducer and activator of transcription 3 (STAT3).[4] It has also been shown to modulate inflammatory responses induced by lipopolysaccharides in macrophages.[7]

Visualizations

Caption: Experimental workflow for the extraction, isolation, and characterization of this compound.

Caption: Proposed signaling pathway for the antidiabetic effects of this compound.

References

- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H16O7 | CID 21675848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

Pharmacological Potential of Fomentariol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomentariol is a natural benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius. This fungus has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern scientific investigation has begun to validate these traditional uses, identifying this compound as a key bioactive constituent with significant pharmacological potential. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological activities, focusing on its anti-diabetic, anti-inflammatory, antioxidant, and potential anti-cancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to support further research and drug development efforts.

Pharmacological Activities

This compound has demonstrated a range of biological activities in preclinical studies. The primary areas of investigation include its potential as an anti-diabetic, anti-inflammatory, and antioxidant agent. Emerging evidence also suggests a possible role in cancer therapy.

Anti-Diabetic Activity

This compound has been identified as a promising candidate for the management of diabetes mellitus due to its inhibitory effects on key enzymes involved in glucose metabolism.[2] Specifically, it has been shown to inhibit α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[2]

Table 1: Anti-Diabetic Activity of this compound

| Target Enzyme | This compound IC50 | Positive Control | Positive Control IC50 | Reference |

| α-glucosidase | 1.3 µM | Acarbose | 0.5 µM | [3] |

| DPP-4 | 2.4 µM | Sitagliptin | 18 nM | [3] |

The inhibitory activity of this compound against α-glucosidase can be determined using a method adapted from previously described protocols.[3][4]

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., 100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of this compound solution at various concentrations.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

The DPP-4 inhibitory activity of this compound can be assessed using a fluorometric assay.[3][5][6][7][8][9]

-

Reagent Preparation: Prepare a solution of human recombinant DPP-4 in a Tris-HCl buffer (e.g., 100 mM, pH 8.0). The substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), is also dissolved in the same buffer.

-

Assay Procedure:

-

In a 96-well black microplate, add 20 µL of this compound solution at various concentrations.

-

Add 20 µL of the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100 The IC50 value is calculated from the dose-response curve.

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[10][11] It has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells).[10][11]

Table 2: Anti-Inflammatory Activity of this compound

| Activity | Cell Line | Stimulant | Effect of this compound | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | Inhibition | [10][11] |

| Interleukin-1β (IL-1β) Production | RAW264.7 | LPS | Suppression | [10][11] |

| Interleukin-6 (IL-6) Production | RAW264.7 | LPS | Suppression | [10][11] |

| Tumor Necrosis Factor-α (TNF-α) Production | RAW264.7 | LPS | No significant effect | [10][11] |

-

Cell Culture and Treatment:

-

Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration.

-

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

-

Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the levels of IL-1β and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis: The cytokine concentrations in the treated samples are compared to the LPS-stimulated control.

This compound's anti-inflammatory effects are mediated through the downregulation of specific signaling cascades.

This compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[10][11] This pathway is crucial for transducing extracellular signals to the nucleus to regulate gene expression, including that of pro-inflammatory mediators.[12]

Caption: this compound inhibits the phosphorylation of ERK1/2 in the MAPK pathway.

This compound has also been reported to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] The STAT3 pathway is another critical regulator of inflammatory responses.

Caption: this compound suppresses the activation of STAT3 signaling.

Antioxidant Activity

Extracts of Fomes fomentarius have demonstrated significant antioxidant activity, and this compound is considered a contributor to this effect.[1] Quantitative data for isolated this compound is still emerging, but studies on related extracts provide a strong indication of its potential. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Antioxidant Activity of Fomes fomentarius Extracts

| Extract | Assay | IC50 / Activity | Reference |

| Ethanolic Extract | DPPH | IC50: 0.8 mg/mL | [13] |

| Dry Milled Sample | DPPH | IC50: 0.02-0.04% w/v | [13] |

| Wet Milled Sample | DPPH | IC50: 0.04% w/v | [13] |

| Dry Milled Sample | ABTS | IC50: 0.04% w/v | [13] |

| Wet Milled Sample | ABTS | IC50: 0.005% w/v | [13] |

| Ethyl Acetate Fraction | DPPH | IC50: 515.6 ± 100.5 µg/mL | [3][14] |

| Ethanol Fraction | DPPH | IC50: 751.2 ± 19.3 µg/mL | [3][14] |

| Ethyl Acetate Fraction | ABTS | IC50: 229.7 ± 9.6 µg/mL | [3][14] |

| Ethanol Fraction | ABTS | IC50: 423.3 ± 0.66 µg/mL | [3][14] |

-

Reagent Preparation: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of this compound solution at various concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from the dose-response curve.

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of this compound solution at various concentrations.

-

Add 190 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anti-Cancer Activity

While research on the specific anti-cancer effects of isolated this compound is in its early stages, ethanol extracts of Fomes fomentarius, which contain this compound, have shown cytotoxic and anti-proliferative effects against various cancer cell lines.[5][13][15] These effects are thought to be mediated, in part, through the inhibition of the PI3K/Akt signaling pathway.[5][15][16][17]

Table 4: Cytotoxic Activity of Fomes fomentarius Ethanol Extract (FFE) on Cancer Cell Lines

| Cell Line | Cancer Type | Effect of FFE | Reference |

| MDA-MB-231 | Breast Cancer | Decreased cell viability | [5][13][15] |

| MCF-7 | Breast Cancer | Decreased cell viability | [5][13][15] |

| A549 | Lung Cancer | Decreased cell viability | [5][13][15] |

| H460 | Lung Cancer | Decreased cell viability | [5][13][15] |

| DU145 | Prostate Cancer | Decreased cell viability | [5][13][15] |

| PC-3 | Prostate Cancer | Decreased cell viability | [5][13][15] |

Note: Specific IC50 values for isolated this compound on these cell lines require further investigation.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[17][18] Extracts of Fomes fomentarius have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: this compound is hypothesized to inhibit the PI3K/Akt signaling pathway.

Neuroprotective Potential

The neuroprotective effects of this compound have not yet been extensively studied. However, the known anti-inflammatory and antioxidant properties of the compound suggest a potential therapeutic role in neurodegenerative diseases, where neuroinflammation and oxidative stress are key pathological features. Further research is warranted to explore this potential.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Fomes fomentarius involves solvent extraction followed by chromatographic separation.[1][16]

Caption: General workflow for the isolation and purification of this compound.

Conclusion and Future Directions

This compound, a natural compound from Fomes fomentarius, demonstrates significant pharmacological potential, particularly in the areas of diabetes and inflammation management. Its mechanisms of action, involving the inhibition of key metabolic enzymes and the modulation of critical inflammatory signaling pathways, make it a compelling candidate for further drug development. While its antioxidant and potential anti-cancer activities are promising, more research is needed to quantify these effects for the isolated compound and to elucidate the precise molecular targets. The neuroprotective potential of this compound represents an exciting and unexplored avenue for future investigation. This technical guide provides a solid foundation for researchers to build upon in unlocking the full therapeutic promise of this compound.

References

- 1. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Measuring antioxidant capacity using the ORAC and TOSC assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of this compound in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unleashing the Biological Potential of Fomes fomentarius via Dry and Wet Milling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fomes fomentarius Ethanol Extract Exerts Inhibition of Cell Growth and Motility Induction of Apoptosis via Targeting AKT in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

Fomentariol: A Comprehensive Technical Guide to its Alpha-Glucosidase Inhibitory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate for the management of type 2 diabetes. This technical guide provides an in-depth analysis of its potent alpha-glucosidase inhibitory activity. This compound's ability to modulate carbohydrate metabolism, coupled with its dual action on other key enzymes, positions it as a significant molecule for further investigation in the development of novel anti-diabetic therapeutics. This document consolidates the current scientific knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to facilitate advanced research and development.

Introduction

Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes mellitus.[1][2] A key therapeutic strategy to manage this condition is the inhibition of alpha-glucosidase, an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][3][4] By delaying carbohydrate digestion, alpha-glucosidase inhibitors effectively reduce the rate of glucose absorption and lower postprandial blood glucose levels.[1][5] this compound, a styrylpyrone derivative, has been identified as a potent inhibitor of alpha-glucosidase, demonstrating significant potential as a natural anti-diabetic agent.[6][7][8] This guide delves into the core scientific data and methodologies related to this compound's action on alpha-glucosidase.

Quantitative Inhibition Data

Recent in vitro studies have quantified the inhibitory efficacy of this compound against alpha-glucosidase, often in comparison to the well-established drug, acarbose. The data highlights this compound's potent and comparable activity.

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

| This compound | Alpha-glucosidase | 1.3 | [6] |

| Acarbose | Alpha-glucosidase | 0.5 | [6] |

| This compound | DPP-4 | 2.4 | [6] |

| Sitagliptin | DPP-4 | 0.018 | [6] |

Table 1: Comparative IC50 values of this compound and standard inhibitors.

Mechanism of Action: Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors function by competitively and reversibly binding to the active site of the alpha-glucosidase enzyme in the small intestine. This action hinders the breakdown of complex carbohydrates, such as starch and sucrose, into simpler sugars like glucose. The delayed digestion of carbohydrates leads to a slower and more controlled absorption of glucose into the bloodstream, thereby mitigating sharp spikes in postprandial blood glucose levels.

Experimental Protocols

Isolation and Purification of this compound from Fomes fomentarius

A reliable method for obtaining high-purity this compound is crucial for accurate in vitro and subsequent in vivo studies.[9][10][11]

a) Extraction:

-

Air-dried and powdered fungal material of Fomes fomentarius is subjected to extraction with absolute ethanol.[9]

-

The mixture is typically agitated for a specified period to ensure efficient extraction of bioactive compounds.

-

The resulting ethanolic extract is filtered to remove solid fungal debris.[6]

b) Purification:

-

The crude ethanolic extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to semipreparative High-Performance Liquid Chromatography (HPLC) for purification.[9][10]

-

A gradient reversed-phase method is commonly employed, using a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[9][10]

-

Fractions corresponding to the this compound peak are collected.

-

The purity and identity of the isolated this compound are confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

In Vitro Alpha-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory activity of this compound.

a) Reagents and Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-α-D-glucopyranoside (MUG)[6]

-

Phosphate buffer (pH 6.8)[6]

-

This compound (test compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) to stop the reaction[6]

-

96-well microplate

-

Microplate reader

b) Assay Procedure:

-

Prepare solutions of alpha-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.

-

In a 96-well plate, add the alpha-glucosidase enzyme solution to wells containing various concentrations of this compound or acarbose. A control well should contain only the enzyme and buffer.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 5-15 minutes).[12][13][14]

-

Initiate the enzymatic reaction by adding the pNPG substrate to all wells.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-120 minutes).[6][13]

-

Terminate the reaction by adding sodium carbonate solution.[6][13]

-

Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.[12][13]

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Future Directions and Conclusion

The potent alpha-glucosidase inhibitory activity of this compound, with an IC50 value of 1.3 μM, underscores its significant therapeutic potential.[6] While in vitro data is compelling, further research is necessary to fully elucidate its clinical utility. Key future directions include:

-

Enzyme Kinetics Studies: Detailed kinetic analyses are required to determine the precise mode of inhibition (e.g., competitive, non-competitive, or mixed-type).

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies in animal models of diabetes are essential to evaluate the anti-hyperglycemic effects, pharmacokinetic profile, and safety of this compound.[6]

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogues could lead to the design of even more potent and selective alpha-glucosidase inhibitors.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the efficacy and safety of this compound in human subjects for the management of type 2 diabetes.

References

- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and Determination of this compound: Novel Potential Antidiabetic Drug from Fungal Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oamjms.eu [oamjms.eu]

- 13. protocols.io [protocols.io]

- 14. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Fomentariol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a molecule of interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's anti-inflammatory mechanisms, supported by available data and experimental methodologies.

Core Anti-inflammatory Activity

This compound has been demonstrated to exert its anti-inflammatory effects in vitro, primarily in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW264.7).[1][2] The core activities observed include the inhibition of key inflammatory mediators such as nitric oxide (NO) and intracellular reactive oxygen species (ROS).[1][2]

A notable characteristic of this compound is its differential modulation of pro-inflammatory cytokines. It effectively suppresses the production of interleukin-1β (IL-1β) and interleukin-6 (IL-6), while not affecting the levels of tumor necrosis factor-α (TNF-α).[1][2] This selective inhibition suggests a specific mechanism of action that could be advantageous in therapeutic applications, potentially avoiding the broader immunosuppressive effects of less targeted anti-inflammatory agents.

Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of this compound.

Table 1: Inhibition of Inflammatory Mediators by this compound in LPS-stimulated RAW264.7 Cells

| Inflammatory Mediator | This compound Concentration | % Inhibition | Reference |

| Nitric Oxide (NO) | Not Specified | Inhibited | [1][2] |

| Intracellular ROS | 20 µg/mL | Lowered to near control levels | [2] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

| Cytokine | This compound Concentration | Effect | Reference |

| Interleukin-1β (IL-1β) | Not Specified | Suppressed | [1][2] |

| Interleukin-6 (IL-6) | Not Specified | Suppressed | [1][2] |

| Tumor Necrosis Factor-α (TNF-α) | Not Specified | No significant effect | [1][2] |

Mechanism of Action: Signaling Pathways

The anti-inflammatory action of this compound is primarily attributed to its modulation of specific intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Current evidence strongly suggests that this compound's inhibitory effects on NO, IL-1β, and IL-6 production are mediated through the downregulation of the extracellular signal-regulated kinase (ERK) signaling pathway, a key component of the MAPK cascade.[1][2]

Signal Transducer and Activator of Transcription 3 (STAT3)

Some studies have also indicated that this compound can suppress the activation of STAT3, another important transcription factor involved in inflammatory responses.[3][4]

Nuclear Factor-kappa B (NF-κB) Pathway

Notably, this compound does not appear to influence the activation of the NF-κB pathway in LPS-stimulated macrophages.[2] This further highlights the specificity of its mechanism of action.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in the literature.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This experimental workflow is central to assessing the anti-inflammatory properties of this compound.

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW264.7.[1]

-

Culture Conditions: Cells are cultured in a standard medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[2]

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS) for an additional 24 hours to induce an inflammatory response.[2]

2. Measurement of Nitric Oxide (NO) Production:

-

NO levels in the culture supernatant are determined using the Griess reagent, which measures the accumulation of nitrite, a stable metabolite of NO.

3. Cytokine Quantification:

-

The concentrations of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the cell culture supernatants are measured using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2]

4. Western Blot Analysis for Signaling Pathways:

-

To investigate the effect on signaling pathways, cells are treated with this compound and LPS for a shorter duration.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Specific antibodies are used to detect the phosphorylated (activated) and total forms of key signaling proteins, such as ERK, to determine the extent of pathway activation.

5. Cell Viability Assay:

-

The cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This ensures that the observed anti-inflammatory effects are not due to a general toxic effect on the cells.

Conclusion and Future Directions

The available evidence indicates that this compound is a promising natural compound with specific anti-inflammatory properties. Its ability to selectively inhibit the production of certain pro-inflammatory cytokines through the downregulation of the ERK/MAPK signaling pathway, without affecting the NF-κB pathway, makes it an interesting candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the components of the ERK pathway.

-

Conducting in vivo studies in animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound.

-

Investigating the bioavailability, pharmacokinetics, and safety profile of this compound.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel anti-inflammatory agent.

References

Fomentariol: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomentariol, a benzotropolone derivative isolated from the medicinal mushroom Fomes fomentarius, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth examination of the antioxidant properties of this compound, consolidating current research findings to support further investigation and potential therapeutic development. This document details the quantitative antioxidant capacity of this compound and its parent extracts, outlines the experimental protocols for key antioxidant assays, and elucidates the molecular signaling pathways implicated in its antioxidant and cytoprotective effects.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound, a secondary metabolite from Fomes fomentarius, has been identified as a promising natural antioxidant. Early research by Seo et al. demonstrated the antioxidant potential of isolated this compound, laying the groundwork for further exploration of its mechanisms of action. This guide aims to provide a comprehensive technical overview of the antioxidant properties of this compound for the scientific community.

Quantitative Antioxidant Data

While specific quantitative data for purified this compound in direct radical scavenging assays is not extensively available in the current literature, studies on various extracts of Fomes fomentarius provide valuable context for its antioxidant potential. The following tables summarize the available data from key in vitro antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Fomes fomentarius Extracts

| Extract Type | IC50 Value (mg/mL) | Reference |

| Methanolic | 0.463 | |

| Ethanolic | 0.8 | |

| Dry Milled Suspension | 0.02 - 0.04 (% w/v) | |

| Wet Milled Suspension | 0.04 (% w/v) | |

| Ethyl Acetate Fraction | 0.516 |

Table 2: ABTS Radical Scavenging Activity of Fomes fomentarius Extracts

| Extract Type | IC50 Value | Reference |

| Wet Milled Suspension | 0.005 (% w/v) | |

| Dry Milled Suspension | 0.04 (% w/v) | |

| Ethyl Acetate Fraction | 0.230 mg/mL | |

| Ethanolic Fraction | 0.423 mg/mL |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Fomes fomentarius Extracts

| Extract Type | IC50 Value (% w/v) | Reference |

| Dry Milled Suspension | <0.02 | |

| Wet Milled Suspension | 0.04 |

Note: The antioxidant activity of this compound itself has been demonstrated through the inhibition of nitric oxide and intracellular ROS production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. However, specific IC50 values from direct radical scavenging assays for the purified compound are yet to be widely reported.

Molecular Mechanisms and Signaling Pathways

This compound exerts its antioxidant and cytoprotective effects through the modulation of key cellular signaling pathways.

MAPK/ERK Pathway

Research has shown that this compound can suppress the inflammatory response in LPS-stimulated macrophages by downregulating the extracellular signal-regulated kinase (ERK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade. By inhibiting ERK phosphorylation, this compound can reduce the production of pro-inflammatory mediators that are often linked to oxidative stress.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of the cellular antioxidant response. While direct modulation of the Nrf2 pathway by this compound has not been explicitly demonstrated, many phenolic compounds are known to activate this pathway, leading to the upregulation of a suite of antioxidant and detoxifying enzymes.

Fomentariol: A Potential Antidiabetic Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fomentariol, a natural compound isolated from the medicinal mushroom Fomes fomentarius, has emerged as a promising candidate for the development of novel antidiabetic therapies. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound as an antidiabetic agent. The primary mechanism of action identified to date is the dual inhibition of two key enzymes in glucose metabolism: α-glucosidase and dipeptidyl peptidase-4 (DPP-4).[1][2][3] This dual-action suggests a potential for effective management of postprandial hyperglycemia. While in vitro studies have demonstrated significant inhibitory activity, in vivo data for the isolated compound are currently lacking. This document summarizes the available quantitative data, details relevant experimental protocols, and presents hypothetical signaling pathways to guide future research and development efforts.

Introduction

Diabetes mellitus is a global health crisis demanding the development of new and effective therapeutic strategies. Natural products represent a rich source of novel bioactive compounds with therapeutic potential. This compound, a constituent of the fungus Fomes fomentarius, has been identified as a molecule of interest due to its demonstrated in vitro antidiabetic activities.[1][2][3] This whitepaper consolidates the existing knowledge on this compound, focusing on its core antidiabetic properties and laying the groundwork for further investigation.

Quantitative Data on In Vitro Efficacy

The primary antidiabetic activity of this compound identified in the literature is its ability to inhibit α-glucosidase and DPP-4. The following table summarizes the key quantitative data from in vitro studies.

| Target Enzyme | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ | Reference |

| α-Glucosidase | 1.3 | Acarbose | 0.5 µM | [1] |

| DPP-4 | 2.4 | Sitagliptin | 18 nM (0.018 µM) | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

Potential Mechanisms of Action and Signaling Pathways

Dual Inhibition of α-Glucosidase and DPP-4

This compound's primary established mechanism of action is the simultaneous inhibition of α-glucosidase and DPP-4.[1]

-

α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, this compound can delay the breakdown of complex carbohydrates into absorbable monosaccharides. This action can lead to a reduction in postprandial blood glucose spikes, a key therapeutic goal in managing type 2 diabetes.[4][5][6]

-

DPP-4 Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] By inhibiting DPP-4, this compound can increase the levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release.[7][8][9]

Hypothetical Downstream Signaling: AMPK Pathway Activation

While direct evidence for this compound's effect on the 5' AMP-activated protein kinase (AMPK) pathway is lacking, literature suggests that DPP-4 inhibitors can activate AMPK signaling.[10][11][12][13][14] Activation of AMPK is a key mechanism for improving insulin sensitivity and glucose metabolism.[10][11][12][13][14] Therefore, it is plausible that this compound, through its inhibition of DPP-4, could indirectly lead to the activation of the AMPK pathway.

In Vivo Studies on Fomes fomentarius Extracts

While no in vivo studies on isolated this compound have been reported, research on aqueous and methanolic extracts of Fomes fomentarius in streptozotocin (STZ)-induced diabetic rats has shown promising results. These studies provide a rationale for investigating the in vivo efficacy of pure this compound.

| Animal Model | Extract | Dosage | Key Findings | Reference |

| STZ-induced diabetic rats | Water extract | 100 mg/kg BW/day for 2 weeks | Lowered serum glucose; Suppressed increase in serum insulin, total cholesterol, and triglycerides. | [15] |

| STZ-induced diabetic rats | Water and Methanol extracts | 200 mg/kg BW/day for 14 days | Lowered blood glucose; Suppressed increase in total cholesterol and triglycerides. | [16] |

| Experimentally induced diabetic mice | Methanol extract | Not specified | 31.35% reduction in blood glucose. | [17] |

Table 2: Summary of In Vivo Studies with Fomes fomentarius Extracts